molecular formula C14H21NO2 B6142750 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine CAS No. 954265-01-1

1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine

Cat. No.: B6142750
CAS No.: 954265-01-1
M. Wt: 235.32 g/mol
InChI Key: RZGNZRQYSDWAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine” is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine group .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Kinetic Studies in Organic Chemistry

Studies such as those conducted by Castro et al. (2001) focus on the kinetics and mechanisms of reactions involving alicyclic amines, which are crucial for understanding reaction pathways and designing efficient synthetic processes. This type of research provides foundational knowledge that can be applied to the synthesis and modification of compounds like "1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine" (Castro, Leandro, Quesieh, & Santos, 2001).

Electrochemical and Optical Properties

Research by Barlow et al. (2005) on intervalence transitions in mixed-valence monocations of bis(triarylamines) highlights the significance of understanding electrochemical and optical properties of organic compounds. Such studies can pave the way for the development of advanced materials for electronic and photonic applications, potentially including derivatives of "this compound" (Barlow, Risko, Chung, Tucker, Coropceanu, Jones, Levi, Brédas, & Marder, 2005).

Green Chemistry and Synthesis

The metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium by Kumar, Rāmānand, & Tadigoppula (2017) exemplifies the push towards more sustainable and environmentally friendly chemical syntheses. This methodology could be applied to the synthesis of complex amines, including "this compound," highlighting the importance of green chemistry principles in modern organic synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

Antiproliferative Activity Studies

Lu et al. (2021) discuss the synthesis and biological activity of molecules with antiproliferative activity, which are relevant in the context of cancer research and treatment. This line of research could be related to the exploration of "this compound" derivatives as potential therapeutic agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Catalysis and Material Science

Research into the structure, behavior, and catalytic activity of novel complexes, such as those studied by Drift et al. (2002), is crucial for developing new catalysts and materials. These studies can inform the functionalization of amines, including "this compound," for various applications in material science and catalysis (Drift, Bouwman, Drent, Kooijman, Spek, Oort, & Mul, 2002).

Properties

IUPAC Name

1-(4-cyclopentyloxy-3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(15)11-7-8-13(14(9-11)16-2)17-12-5-3-4-6-12/h7-10,12H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGNZRQYSDWAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2CCCC2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.